molecular formula C20H17ClN4OS B4630836 2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4630836
M. Wt: 396.9 g/mol
InChI Key: GEVQESVCEWFYQL-UHFFFAOYSA-N
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Description

2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of notable interest in various scientific fields. It integrates a complex structure featuring triazole and pyrimidine rings, which can potentially exhibit unique pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, a common approach involves the initial formation of the triazolo[1,5-a]pyrimidine backbone. This backbone is then functionalized with benzylthio and 3-chlorobenzyl groups. Typical reaction conditions include:

  • Starting with a properly substituted pyrimidine and treating it with appropriate reagents like phosphoramide or similar.

  • Utilization of thiolation agents to introduce the benzylthio group.

  • Subsequent alkylation reactions to introduce the 3-chlorobenzyl substituent. These steps usually require specific temperatures, solvents (like DMF, DMSO), and catalysts to optimize yields.

Industrial Production Methods: In an industrial context, production may be scaled up using flow chemistry techniques or large-scale batch reactors. These methods prioritize efficiency and cost-effectiveness while maintaining stringent quality controls to ensure compound purity and consistency.

Types of Reactions it Undergoes:

  • Oxidation: The benzylthio group can undergo oxidation, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions typically target the chlorinated aromatic system or the triazole ring.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl or chlorobenzyl groups.

Common Reagents and Conditions:

  • Oxidation Reagents: H₂O₂, m-CPBA

  • Reduction Reagents: LiAlH₄, Pd/C in H₂

  • Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed from These Reactions:

  • Oxidized derivatives like sulfoxides or sulfones.

  • Reduced analogs with modified aromatic or heterocyclic rings.

  • Substituted compounds featuring various functional groups depending on the introduced nucleophile or electrophile.

Scientific Research Applications

2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one finds applications in several research fields:

  • Chemistry: Utilized as a building block in organic synthesis for creating more complex molecules.

  • Biology: Investigated for its potential bioactivity, particularly its binding affinity to certain biomolecules.

  • Medicine: Examined for pharmacological properties like anti-inflammatory, anti-cancer, or anti-microbial activities.

Mechanism of Action

The compound's mechanism of action is often linked to its molecular structure:

  • Molecular Targets and Pathways Involved: It may interact with specific enzymes or receptors, inhibiting or modifying their activity. Pathways like signal transduction or cellular metabolism could be affected depending on the binding interactions.

Comparison with Similar Compounds

  • 2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

  • 2-(benzylthio)-6-(4-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness: What sets 2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one apart from these analogs is the position of the chloro group on the benzyl ring. This positional variation can significantly influence the compound's chemical reactivity and biological activity, offering unique binding interactions and reactivity profiles.

Properties

IUPAC Name

2-benzylsulfanyl-6-[(3-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-17(11-15-8-5-9-16(21)10-15)18(26)25-19(22-13)23-20(24-25)27-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVQESVCEWFYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
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2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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